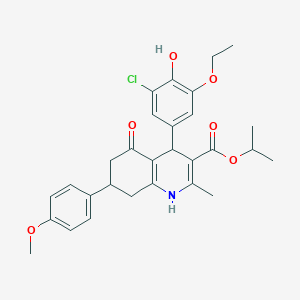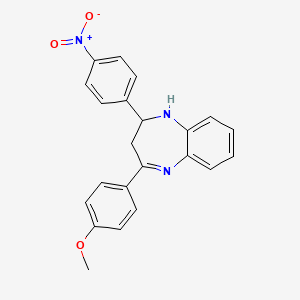![molecular formula C14H10BrFN2OS B4921317 N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B4921317.png)
N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide, also known as BFA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BFA-1 is a small molecule inhibitor of the protein-protein interaction between BRD4 and CBP, which has been shown to have anti-cancer and anti-inflammatory effects.
Mechanism of Action
N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide works by inhibiting the protein-protein interaction between BRD4 and CBP. BRD4 is a transcriptional regulator that plays a key role in cancer and inflammatory diseases, and CBP is a co-activator of transcription factors that is required for the expression of a number of different genes. By inhibiting the interaction between these two proteins, N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide can block the expression of genes that are involved in cancer and inflammation.
Biochemical and Physiological Effects:
N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide has been shown to have a number of different biochemical and physiological effects. In cancer cells, N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide has been shown to induce cell cycle arrest and apoptosis, which can lead to the inhibition of tumor growth. In preclinical models of inflammation, N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which can lead to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide for lab experiments is its specificity for the BRD4-CBP interaction. This specificity allows for the selective inhibition of genes that are involved in cancer and inflammation, without affecting other cellular processes. However, one limitation of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide is its solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of different future directions for the study of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide. One area of interest is the development of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is the study of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide. Additionally, the development of more soluble analogs of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide could lead to improved experimental utility. Overall, the study of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide has the potential to lead to the development of new therapies for a number of different diseases.
Synthesis Methods
The synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide involves the reaction of 2-fluorobenzoic acid with thionyl chloride to produce 2-fluorobenzoyl chloride. The resulting compound is then reacted with 4-bromoaniline to produce N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide. The synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide has been described in detail in a number of scientific publications.
Scientific Research Applications
N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide has been shown to have potential as a therapeutic agent for a number of different diseases, including cancer and inflammatory disorders. In preclinical studies, N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide has been shown to inhibit the growth of a number of different cancer cell lines, including acute myeloid leukemia, multiple myeloma, and triple-negative breast cancer. N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and asthma.
properties
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2OS/c15-9-5-7-10(8-6-9)17-14(20)18-13(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTPIPDSZCWHAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4921237.png)
![2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B4921258.png)
![1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane](/img/structure/B4921262.png)
![2-(1-cyclohexen-1-yl)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide](/img/structure/B4921268.png)

![2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4921280.png)

![N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4921289.png)
![N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B4921293.png)

![5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4921300.png)


![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4921341.png)